molecular formula C13H19BFNO2 B13144877 (2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine

(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine

Cat. No.: B13144877
M. Wt: 251.11 g/mol
InChI Key: AQSXWOGFKPFJDI-UHFFFAOYSA-N
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Description

(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine: is a chemical compound that features a fluorine atom, a boronic ester group, and an amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine typically involves a multi-step process. One common method includes the reaction of 2-fluorophenylboronic acid with pinacol in the presence of a base to form the boronic ester. This intermediate is then subjected to further reactions to introduce the amine group .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as hydroxide or alkoxide ions.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products:

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation Reactions: Products include nitro compounds.

    Reduction Reactions: Products include primary amines.

    Coupling Reactions: Products include biaryl compounds.

Mechanism of Action

The mechanism of action of (2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and dipole interactions, while the boronic ester group can form reversible covalent bonds with diols and other nucleophiles. The amine group can engage in protonation and deprotonation reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Uniqueness: The presence of the amine group in (2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine distinguishes it from other similar compounds.

Properties

Molecular Formula

C13H19BFNO2

Molecular Weight

251.11 g/mol

IUPAC Name

[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine

InChI

InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(15)9(7-10)8-16/h5-7H,8,16H2,1-4H3

InChI Key

AQSXWOGFKPFJDI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CN

Origin of Product

United States

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